molecular formula C21H27N10O9P B12796501 Thymidine, 3'-azido-P,3'-dideoxy-P-methylthymidylyl-(5'.5')-3'-azido-3'-deoxy- CAS No. 131293-25-9

Thymidine, 3'-azido-P,3'-dideoxy-P-methylthymidylyl-(5'.5')-3'-azido-3'-deoxy-

Cat. No.: B12796501
CAS No.: 131293-25-9
M. Wt: 594.5 g/mol
InChI Key: SGSGYWXHZVOHIO-VQBKXICFSA-N
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Description

Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves multiple steps, including the protection of functional groups, selective reactions to introduce desired modifications, and deprotection steps. For Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy-, the synthesis might involve:

    Protection of hydroxyl groups: on the thymidine molecule.

    Introduction of azido groups: at the 3’ position through nucleophilic substitution reactions.

    Formation of the P-methylthymidylyl linkage: through phosphoramidite chemistry.

    Deprotection: to yield the final compound.

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale synthesis using automated synthesizers and stringent quality control measures to ensure purity and consistency. The process may include:

    Batch synthesis: in reactors.

    Purification: using chromatography techniques.

    Quality control: through analytical methods like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of azido groups to amines.

    Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups would yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, nucleoside analogs are used as building blocks for the synthesis of oligonucleotides and as probes for studying nucleic acid interactions.

Biology

In biology, these compounds are used to study DNA replication and repair mechanisms. They can also serve as tools for labeling and tracking nucleic acids in cells.

Medicine

In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.

Industry

In the pharmaceutical industry, nucleoside analogs are used in the development of therapeutic drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- involves its incorporation into nucleic acids. The azido groups can cause chain termination during DNA or RNA synthesis, inhibiting the replication of viruses or cancer cells. The compound may also interact with specific enzymes involved in nucleic acid metabolism, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.

    Lamivudine (3TC): Another nucleoside analog used in antiviral therapy.

    Didanosine (ddI): Used in the treatment of HIV.

Uniqueness

Thymidine, 3’-azido-P,3’-dideoxy-P-methylthymidylyl-(5’.5’)-3’-azido-3’-deoxy- is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.

Properties

CAS No.

131293-25-9

Molecular Formula

C21H27N10O9P

Molecular Weight

594.5 g/mol

IUPAC Name

1-[(2S,4R,5R)-4-azido-5-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C21H27N10O9P/c1-10-6-30(20(34)24-18(10)32)16-4-12(26-28-22)14(39-16)8-37-41(3,36)38-9-15-13(27-29-23)5-17(40-15)31-7-11(2)19(33)25-21(31)35/h6-7,12-17H,4-5,8-9H2,1-3H3,(H,24,32,34)(H,25,33,35)/t12-,13+,14+,15-,16+,17-,41?

InChI Key

SGSGYWXHZVOHIO-VQBKXICFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C)OC[C@H]3[C@@H](C[C@H](O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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